molecular formula C22H25NO2 B3849079 1'-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B3849079
M. Wt: 335.4 g/mol
InChI Key: CWAKYDNZTHLWPV-UHFFFAOYSA-N
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Description

1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an indene and a piperidine ring

Preparation Methods

The synthesis of 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The key steps include:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can be compared with other similar compounds, such as:

The uniqueness of 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its specific combination of the indene and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-[(2,5-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-24-19-7-8-21(25-2)18(15-19)16-23-13-11-22(12-14-23)10-9-17-5-3-4-6-20(17)22/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAKYDNZTHLWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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